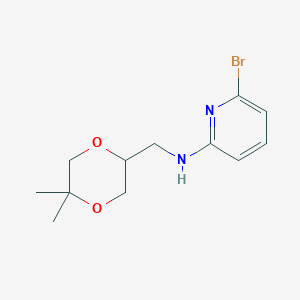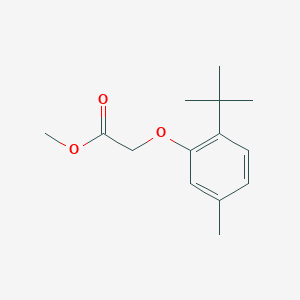
5-Butyl-4-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-4-methylthiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are integral components in various natural products, drugs, and useful molecules. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including 5-Butyl-4-methylthiazol-2-amine, typically involves the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioamides under mild reaction conditions . Another approach includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction .
Industrial Production Methods
Industrial production of thiazole derivatives often employs scalable and cost-effective methods. The use of readily available and inexpensive substrates, along with mild reaction conditions, ensures the efficient synthesis of these compounds. The products are usually obtained in high purity without the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form thiazole oxides.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the C-5 and C-2 positions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are used for oxidation.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Halogenated compounds and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Thiazole oxides.
Reduction: Thiazolines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Butyl-4-methylthiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Butyl-4-methylthiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in electrophilic and nucleophilic substitution reactions. These interactions can modulate biological pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.
4-Methyl-5-(β-Hydroxyethyl)-Thiazole: Used in the synthesis of various biologically active compounds.
Thiazolidines: Exhibiting a wide range of biological activities, including antitumor and antimicrobial properties.
Uniqueness
5-Butyl-4-methylthiazol-2-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butyl and methyl groups may enhance its lipophilicity and interaction with biological membranes, potentially leading to unique pharmacological properties .
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
5-butyl-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)10-8(9)11-7/h3-5H2,1-2H3,(H2,9,10) |
InChI Key |
ZQRFETHFOUWTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(S1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8491641.png)











![[[(Ethylthio)carbonyl]oxy]methyl Propionate](/img/structure/B8491751.png)
![Methyl 4-[(1R)-1-azidoethyl]benzoate](/img/structure/B8491755.png)
